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Daminozide-d4

Cat. No.: B1161484
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Chemical and Biological Investigations

Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of a chemical element with a different number of neutrons, into molecules. studysmarter.co.uk This allows researchers to trace the journey of a molecule through a complex system, be it a chemical reaction or a biological pathway. studysmarter.co.uksymeres.com The ability to distinguish labeled molecules from their unlabeled counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides unparalleled insights at the molecular level. studysmarter.co.ukmusechem.com

Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly significant as they are non-radioactive and can be used in a wide array of applications without the concerns associated with radioactive isotopes. studysmarter.co.uksymeres.com These labeled compounds are crucial for understanding drug metabolism, elucidating reaction mechanisms, and developing sensitive analytical methods. symeres.comnih.gov

Role of Deuterated Compounds in Quantitative and Mechanistic Studies

Deuterated compounds are especially powerful in two key areas: quantitative analysis and the study of reaction mechanisms. In quantitative analysis, particularly when coupled with mass spectrometry (MS), deuterated analogs serve as ideal internal standards. clearsynth.com An internal standard is a known quantity of a substance added to a sample to aid in the quantification of a target analyte. Because a deuterated standard is chemically almost identical to the analyte of interest but has a different mass, it can be easily distinguished by the mass spectrometer. clearsynth.com This allows for precise and accurate measurement of the analyte's concentration, compensating for variations in sample preparation and instrument response. clearsynth.comrsc.org

In mechanistic studies, the replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. Consequently, reactions that involve the breaking of this bond will proceed at a slower rate for the deuterated compound. scispace.com By measuring this rate difference, researchers can gain valuable information about the rate-determining step of a reaction and the structure of the transition state. scispace.com

Overview of Daminozide-d4 in Contemporary Research Contexts

This compound is the deuterated analog of daminozide (B1669788), a plant growth regulator. caymanchem.comcaymanchem.com Specifically, it is 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid. caymanchem.com The four deuterium atoms are located on the succinic acid backbone of the molecule.

In contemporary research, this compound is primarily utilized as an internal standard for the quantitative analysis of daminozide in various samples, including agricultural products and environmental matrices. caymanchem.comglpbio.com Its use in methods based on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (LC-MS) allows for the accurate detection and quantification of daminozide residues. caymanchem.comglpbio.comnih.gov This is particularly important for monitoring compliance with regulations regarding the use of this plant growth regulator. nih.gov The mass difference between this compound and its non-deuterated counterpart ensures clear differentiation in mass spectrometric analysis, leading to reliable and reproducible results. vulcanchem.com

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Formal Name 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid caymanchem.comcaymanchem.com
Synonyms Aminozide-d4 caymanchem.comcaymanchem.com
Molecular Formula C₆H₈D₄N₂O₃ caymanchem.comglpbio.com
Formula Weight 164.2 caymanchem.comcaymanchem.com
Purity ≥99% deuterated forms (d₁-d₄) caymanchem.combiocompare.com
Solubility (DMSO) ~11 mg/ml glpbio.comcaymanchem.com
Solubility (DMF) ~5 mg/ml glpbio.comcaymanchem.com
Storage Temperature -20°C lgcstandards.com

Properties

Molecular Formula

C₆H₈D₄N₂O₃

Molecular Weight

164.2

Synonyms

Butanedioic acid 1-(2,2-Dimethylhydrazide)-d4;  Butanedioic acid mono(2,2-dimethylhydrazide)-d4;  Succinic acid mono(2,2-dimethylhydrazide)-d4;  Alar-d4;  Alar 85-d4;  Aminozid-d4;  Aminozide-d4;  B 995-d4;  B-Nine-d4;  DIMG-d4;  DMASA-d4;  DYaK-d4;  Daminozide-

Origin of Product

United States

Synthesis and Isotopic Integrity of Daminozide D4

Mass Spectrometry for Deuterium (B1214612) Content Verification

Mass spectrometry (MS) is a primary tool for verifying the successful incorporation of deuterium and determining the isotopic distribution. The mass spectrum of Daminozide-d4 will show a molecular ion peak that is shifted by +4 mass units compared to the unlabeled Daminozide (B1669788), reflecting the replacement of four protons with four deuterons.

The molecular weight of Daminozide is 160.17 g/mol . nih.gov For this compound, the molecular weight is approximately 164.2 g/mol . lgcstandards.comnih.gov Analysis by mass spectrometry confirms this mass shift. A certificate of analysis for this compound confirms that the mass spectrometry data conforms to the expected structure. lgcstandards.com The analysis also provides a detailed breakdown of the isotopic purity, quantifying the relative amounts of d0, d1, d2, d3, and d4 species. lgcstandards.com For a specific lot, the normalized intensity showed 0.00% for d0, d1, and d2, 6.24% for d3, and 93.76% for d4. lgcstandards.com

Table 1: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₆H₈D₄N₂O₃ lgcstandards.comlgcstandards.com
Molecular Weight 164.2 lgcstandards.com
Isotopic Purity (d4) 93.76% lgcstandards.com

This table is based on data from a certificate of analysis for a specific batch and may vary between different batches.

Nuclear Magnetic Resonance Spectroscopy for Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing this compound. ¹H NMR is used to confirm the absence of protons at the 2 and 3 positions of the butanedioic acid chain, which is a direct confirmation of successful deuteration. The remaining proton signals, corresponding to the methyl groups on the dimethylhydrazine moiety, should be present and can be used for structural confirmation. A certificate of analysis for this compound confirms that the NMR data is consistent with the expected structure. lgcstandards.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to be very similar to that of Daminozide, although the signals for the deuterated carbons (C2 and C3) may be broadened or show altered splitting patterns due to coupling with deuterium.

Table 2: General Spectroscopic and Chromatographic Data for this compound

Analysis Specification Result Reference
Appearance White to Off-White Solid Conforms lgcstandards.com
NMR Conforms to Structure Conforms lgcstandards.com
Mass Spectrometry Conforms to Structure Conforms lgcstandards.com

This table is based on data from a certificate of analysis for a specific batch and may vary.

Chromatographic Techniques for Chemical Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of this compound. lgcstandards.com This technique separates the main compound from any non-deuterated or other chemical impurities. Commercial suppliers of this compound typically provide an HPLC purity value, which is often greater than 95%. lgcstandards.com One specific batch reported an HPLC purity of 99.68% when measured at a wavelength of 200 nm. lgcstandards.com This high chemical purity is essential to prevent interference from other compounds during its use as an internal standard.

Advanced Analytical Methodologies Employing Daminozide D4

Principles of Internal Standard Application in Quantitative Analysis

The use of an internal standard is a powerful technique in quantitative analysis to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte of interest as closely as possible. For this reason, stable isotope-labeled versions of the analyte, such as Daminozide-d4 for the analysis of Daminozide (B1669788), are considered the gold standard.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. lcms.cz The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (Daminozide) before any sample processing. caymanchem.com This "spiked" standard has a different mass due to the isotopic substitution (deuterium for hydrogen in this case) but is chemically identical to the analyte. caymanchem.com

During mass spectrometric analysis, the instrument distinguishes between the analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the native analyte to that of the known quantity of the added internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy.

One of the most significant challenges in analyzing samples from complex matrices, such as fruits, vegetables, and other agricultural products, is the "matrix effect." researchgate.net This phenomenon refers to the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analytical signal. researchgate.net Similarly, instrument performance can fluctuate over time, a phenomenon known as instrument drift.

Because this compound is chemically and physically almost identical to Daminozide, it experiences the same matrix effects and instrument response variations during extraction, chromatography, and ionization. researchgate.net By adding this compound at the beginning of the analytical process, any signal suppression or enhancement, or loss during sample preparation, will affect both the analyte and the internal standard to the same extent. lcms.cz Consequently, the ratio of their signals remains constant, allowing for reliable and accurate quantification of Daminozide, irrespective of these interferences. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has become the method of choice for the determination of trace levels of pesticides and plant growth regulators due to its high selectivity and sensitivity. The use of this compound is central to robust LC-MS/MS methods for Daminozide quantification.

Effective chromatographic separation is critical for minimizing matrix interference and ensuring accurate quantification. For polar compounds like Daminozide, specialized columns are often required. A study by Chamkasem et al. (2018) details a method using a mixed-mode column that combines reversed-phase and ion-exchange retention mechanisms. researchgate.net This approach allows for the retention and separation of a wide range of polar compounds in a single run. researchgate.net The optimization of mobile phase composition, including the concentration of organic solvent and the pH and ionic strength of buffer solutions, is crucial for achieving good peak shape and retention for both Daminozide and this compound. researchgate.net

Table 1: Example of Optimized Chromatographic Parameters for Daminozide and this compound Analysis Data sourced from Chamkasem et al., 2018 researchgate.net

ParameterSpecification
LC Column Acclaim Trinity Q1 mixed-mode (100 x 2.1 mm, 3 µm)
Mobile Phase A 50 mM Ammonium Formate in Water, pH 4.7
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient Isocratic elution followed by a gradient to wash the column
Retention Time (Daminozide) 4.7 min
Retention Time (this compound) 4.7 min

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In this technique, a specific precursor ion (typically the protonated molecule [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. The combination of precursor and product ions is known as an MRM transition and is highly specific to the target compound.

For robust analysis, at least two MRM transitions are typically monitored for each analyte—one for quantification (quantifier) and one for confirmation (qualifier). The use of this compound requires its own specific MRM transition.

Table 2: Tandem Mass Spectrometry (MRM) Transitions for Daminozide and this compound Data compiled from Chamkasem et al., 2018 and Patent CA3089347A1 researchgate.netgoogle.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
Daminozide161.1143.115Quantifier
Daminozide161.144.0-Qualifier
This compound165.1147.015Internal Standard

Validation of the analytical method is essential to ensure that it is fit for its intended purpose. Key validation parameters include linearity, precision, and accuracy. The use of this compound as an internal standard is instrumental in achieving excellent performance in these areas.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and is expressed by the correlation coefficient (R²). For the analysis of Daminozide with this compound, excellent linearity with R² values greater than 0.99 is consistently reported across various food matrices. lcms.czresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). The use of this compound helps to achieve low %RSD values, typically below 20%, even at low concentration levels. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is detected is the recovery. Methods using this compound typically show good recoveries, often in the range of 70-120%, which is a common acceptance criterion in pesticide residue analysis. researchgate.net

Table 3: Example of Method Validation Data for Daminozide Quantitation using this compound Data sourced from Chamkasem et al., 2018 researchgate.net

Validation ParameterMatrixSpiking Level (ng/g)Result
Linearity (R²) Solvent and various matrices->0.99
Accuracy (Average Recovery %) Apples2074%
Carrots20101%
Sugar Snap Beans2088%
Precision (% RSD) Apples205%
Carrots2012%
Sugar Snap Beans204%

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Due to its polar and thermally labile nature, daminozide is not directly amenable to analysis by gas chromatography. researchgate.net Therefore, GC-MS methodologies universally rely on a hydrolysis step followed by derivatization to produce a more volatile and thermally stable compound suitable for chromatographic separation and detection. This compound undergoes the same chemical transformations, allowing it to compensate for variations in reaction yield and instrumental response.

The primary strategy for preparing daminozide for GC-MS analysis involves its alkaline hydrolysis to unsymmetrical dimethylhydrazine (UDMH). nih.govresearchgate.net This UDMH is then distilled from the sample matrix and reacted with a derivatizing agent. nih.govresearchgate.net this compound, used as an internal standard, would be added to the sample prior to extraction and would follow the same derivatization pathway.

Common derivatization approaches include:

Reaction with Salicylaldehyde (B1680747): UDMH is reacted with salicylaldehyde to form the stable derivative, salicylaldehyde dimethylhydrazone (SDH). nih.govresearchgate.net This derivative is then extracted with a solvent like methylene (B1212753) chloride for GC-MS analysis. researchgate.net

Reaction with 2-Nitrobenzaldehyde: An improved method involves the derivatization of UDMH with 2-nitrobenzaldehyde. nih.govcaa.go.jp The resulting UDMH hydrazone's identity is often confirmed by mass spectrometry. nih.gov

Reaction with Acetic Anhydride (B1165640): In some methods, daminozide is derivatized with acetic anhydride to form cyclic daminozide, which is then analyzed using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD). epa.govepa.gov

Reaction with Pentafluorobenzoyl Chloride: Another approach involves derivatizing UDMH with pentafluorobenzoyl chloride to produce 1,1-dimethyl-2-2-bis(pentafluorobenzoyl) hydrazine, which is suitable for GC analysis. researchgate.net

The choice of derivatization agent is crucial for achieving the required sensitivity and chromatographic performance.

Following chromatographic separation of the derivatized analyte, mass spectrometry provides detection and quantification. Electron Ionization (EI) is the most common ionization mode for GC-MS analysis, typically operating at 70 eV. shimadzu.com This high energy causes extensive fragmentation of the molecule, creating a unique mass spectrum that serves as a fingerprint for identification. shimadzu.com

For trace analysis, Selected Ion Monitoring (SIM) is the preferred acquisition mode over full-scan mode. easlab.com SIM significantly enhances sensitivity by instructing the mass spectrometer to monitor only a few specific, characteristic ions of the target analyte, rather than scanning the entire mass range. easlab.comgcms.cz

When analyzing the salicylaldehyde dimethylhydrazone derivative of daminozide, key ions monitored include:

m/z 164: The molecular ion of the hydrazone derivative. nih.gov

m/z 120: A significant fragment ion (C₇H₆ON). nih.gov

For the corresponding this compound derivative, the mass of the molecular ion and its fragments would be shifted by +4 mass units due to the four deuterium (B1214612) atoms, allowing for clear differentiation and quantification. This principle is fundamental to the isotope dilution method.

The performance of GC-MS methods for daminozide is evaluated by several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), and recovery rates. The use of this compound as an internal standard is critical for achieving the accuracy and reproducibility required for trace-level analysis.

A GC/MS method developed for high-protein products demonstrated the following characteristics:

Limit of Detection (LOD): 0.01 ppm in a 50 g sample. nih.gov

Limit of Quantitation (LOQ): 0.1 ppm, established due to variations at lower levels. nih.gov

Recoveries: 90% or greater from peanut samples spiked at 0.1-2 ppm. nih.gov

Reproducibility: A relative standard deviation (RSD) of 26% was reported in the most challenging matrix. nih.gov

Another improved GC method reported a minimum detectable level of 0.05 ppm, with recoveries ranging from 85% to 110% for samples spiked between 0.1 and 1.0 ppm. nih.gov

Table 1: Performance Data for GC-MS Based Daminozide Analysis

Method/MatrixDerivatizing AgentLODLOQRecovery (%)Reference
GC-MS / High-Protein FoodsSalicylaldehyde0.01 ppm0.1 ppm≥90% nih.gov
GC / Agricultural Products2-Nitrobenzaldehyde-0.05 ppm (MDL)85-110% nih.gov
GC-NPD / SoilAcetic Anhydride~0.3 ppm1 ppm~54% epa.gov

Complementary Analytical Techniques for this compound Research

While GC-MS after derivatization is a well-established technique, other advanced methods are employed for daminozide analysis, particularly those that can analyze the compound in its intact form. In these methods, this compound is an indispensable tool for quantification. caymanchem.comglpbio.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing highly polar pesticides like daminozide without the need for derivatization. researchgate.netnih.gov The use of isotopically labeled internal standards, such as Daminozide-d6 (a common surrogate for d4), is paramount to compensate for matrix effects and ensure accurate quantification. researchgate.neteurl-pesticides.eu

Key aspects of LC-MS/MS methods include:

Chromatography: Mixed-mode or HILIC columns are often used to retain and separate highly polar compounds. researchgate.net

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed, typically in the positive ion mode. nih.govnih.gov

Detection: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov For daminozide, a common mass transition monitored is from the precursor ion (m/z 161) to various product ions (e.g., m/z 143, 115, 101, 61). eurl-pesticides.eu The corresponding transitions for this compound would be shifted, for example, a Daminozide-d6 standard uses the transition m/z 167 to m/z 149. eurl-pesticides.eu

LC-MS/MS methods can achieve quantification of daminozide at levels of 0.01 mg/kg, which is often required to meet regulatory limits. lcms.cz

Table 2: Example LC-MS/MS Parameters for Daminozide Analysis

ParameterConditionReference
Column TypeMixed-Mode or HILIC researchgate.net
Ionization ModePositive ESI or APCI nih.govnih.gov
MS DetectorTriple Quadrupole (QqQ) nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) nih.gov
Daminozide Transition161 → 143 (and others) eurl-pesticides.eu
Daminozide-d6 (ISTD) Transition167 → 149 eurl-pesticides.eu

Immunoassays are bioanalytical techniques that utilize the specific binding between an antibody and an antigen (in this case, daminozide) to measure its concentration. nih.gov These methods are known for their high sensitivity and high-throughput capabilities. nih.gov In competitive immunoassays, a labeled version of the analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. nih.gov While radioisotopes or enzymes are common labels, the principle relies on a well-characterized standard. contractlaboratory.com this compound can serve as a crucial reference material in the development and validation of these assays.

More recently, novel biosensor technologies are being explored for the detection of daminozide. These include:

Piezoelectric Quartz Sensors: A sensor using molecularly imprinted polymers (MIPs) as a recognition element has been developed for daminozide, showing high sensitivity and selectivity. tandfonline.com

Terahertz (THz) Metamaterial Sensors: This label-free technique has been used to detect daminozide in solutions at concentrations as low as 0.05 mg/L. cabidigitallibrary.orgresearchgate.net The method relies on measuring shifts in the resonant frequency of the sensor upon interaction with the analyte. cabidigitallibrary.org

While these biosensor methods are promising for rapid and sensitive detection, they are still in the research and development phase. tandfonline.comcabidigitallibrary.org The use of well-characterized standards like this compound is essential for calibrating and validating the performance of these emerging technologies against established methods like GC-MS and LC-MS/MS.

Applications of Daminozide D4 in Investigational Studies

Elucidation of Metabolic Pathways Utilizing Daminozide-d4 as an Isotopic Tracer

Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify the flow, or flux, of molecules through them. escholarship.orgfrontiersin.orgnih.gov By introducing a labeled compound like this compound into a biological system, researchers can track its transformation into various metabolic products, providing a clear picture of its metabolic fate. nih.gov

In vitro metabolic studies, which utilize systems such as human liver microsomes (HLMs) or cultured hepatocytes, are essential for identifying the biotransformations a compound undergoes. nih.govnih.gov In this context, this compound can be incubated with these cellular or subcellular preparations. mdpi.com Metabolites are then extracted and analyzed, typically by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). mdpi.com The deuterium (B1214612) label on this compound imparts a specific mass shift to all its subsequent metabolites. This allows for the unambiguous detection and identification of these products against a complex biological background, facilitating the characterization of the enzymes and pathways involved in its metabolism. nih.govmdpi.com

Once introduced into an experimental system, this compound follows the same metabolic routes as unlabeled Daminozide (B1669788). Known degradation and metabolic pathways for the parent compound include hydrolysis and cleavage, which can result in products such as 1,1-dimethylhydrazine (B165182) (UDMH). fao.org By using this compound as a tracer, scientists can definitively track the formation of deuterated versions of these biotransformation products. nih.govmdpi.com The mass spectrometer is set to specifically look for the unique mass-to-charge ratio (m/z) of the deuterated metabolites, confirming the metabolic pathway and helping to quantify the rate of conversion. mdpi.com This technique is crucial for understanding how an organism processes the compound, distinguishing between parent compound and its breakdown products with high certainty. mdpi.com

Pharmacokinetic and Toxicokinetic Research Methodologies

Pharmacokinetic (PK) and toxicokinetic (TK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. researchgate.netnih.gov this compound is an essential tool in these studies, primarily used as an internal standard to ensure the accuracy of quantification. medchemexpress.comnih.gov

The accurate measurement of a compound's concentration in biological matrices like plasma, urine, or tissue is a primary goal of PK/TK studies. mdpi.comnih.gov However, these matrices are complex and can interfere with analytical signals, a phenomenon known as the matrix effect. researchgate.net Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (SIL-IS) like this compound, is the gold standard for overcoming this challenge. nih.govlcms.cz

A known amount of this compound is added to each biological sample before processing. Because it is chemically identical to the unlabeled analyte (Daminozide), it experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement during LC-MS/MS analysis. researchgate.net By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification. lcms.cz This method allows for the reliable determination of the concentration of the parent compound and its metabolites over time. researchgate.net

The table below illustrates the typical improvement in analytical precision when using a deuterated internal standard in complex matrices.

AnalyteMatrixQuantification MethodAverage Recovery %Relative Standard Deviation (%RSD)
Pesticide XCannabis FlowerExternal Calibration65%52%
Pesticide XCannabis FlowerInternal Standard (Pesticide X-d4) 98% <15%
Pesticide YSpinachExternal Calibration72%45%
Pesticide YSpinachInternal Standard (Pesticide Y-d4) 102% <15%
This table is illustrative, based on principles demonstrating how isotopically labeled internal standards reduce variability and improve accuracy in quantitative analysis. researchgate.netlcms.cz

By enabling accurate quantification at different time points after administration, the use of this compound as an internal standard is critical for establishing key pharmacokinetic parameters. These parameters include the rate of absorption, the volume of distribution throughout the body, the rate of metabolic clearance, and the elimination half-life. nih.gov This data is vital for constructing a complete profile of how the compound behaves in a biological system, from initial uptake to its eventual removal.

Advanced Residue Analysis in Environmental and Agricultural Science

Determining the concentration of pesticide residues in environmental samples (such as soil and water) and agricultural products is crucial for regulatory monitoring and ensuring food safety. researchgate.netwur.nl Similar to its role in pharmacokinetic studies, this compound is employed as an internal standard to achieve the highest level of accuracy in these analyses. lcms.cz

The complexity of agricultural and environmental matrices often leads to significant matrix effects that can compromise the accuracy of residue quantification. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a common sample preparation technique, is often paired with LC-MS/MS or GC-MS/MS for multi-residue analysis. lcms.czmdpi.com The addition of this compound at the beginning of the extraction process ensures that any variability introduced during sample cleanup or analysis is corrected for. lcms.czwaters.com This approach allows for the reliable detection and quantification of Daminozide residues even at very low levels (parts per billion), ensuring that agricultural products meet stringent safety standards. nih.gov

The table below demonstrates how an internal standard corrects for matrix effects during residue analysis.

MatrixAnalyte Concentration (spiked)Measured Concentration (External Standard)Matrix Effect (%)Measured Concentration (Internal Standard)
Solvent100 ppb100 ppb0%100 ppb
Apple Extract100 ppb65 ppb-35% (Suppression)99 ppb
Soil Extract100 ppb140 ppb+40% (Enhancement)101 ppb
This table is a representative example illustrating how a stable isotope-labeled internal standard like this compound can compensate for signal suppression or enhancement caused by different sample matrices. researchgate.netlcms.cz

Determination of Daminozide Residues in Complex Matrices (e.g., Soil, Water, Plant Tissues)

The accurate quantification of pesticide residues like Daminozide in complex environmental and biological samples is a significant analytical challenge. Matrix effects, where other components in the sample interfere with the analysis, can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results. The use of a stable, isotopically labeled internal standard like this compound is the most effective strategy to overcome these issues. lcms.czlcms.cz

In a typical workflow, a known quantity of this compound is added to a sample (e.g., homogenized apple, soil extract) at the beginning of the preparation process. nih.gov Because this compound behaves identically to the native Daminozide throughout extraction, cleanup, and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. lcms.cz During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument monitors specific mass transitions for both the analyte and the labeled standard. lcms.cz By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for variations in sample preparation and matrix-induced signal fluctuations, leading to highly accurate and precise quantification. lcms.cz This isotope dilution method is considered the gold standard for quantitative analysis in complex matrices. hh-ra.org

Methods have been developed for a range of food and environmental samples, achieving low limits of detection required by regulatory bodies. nih.govnih.gov For instance, a method for analyzing Daminozide in apples and apple leaves using LC-MS/MS reported excellent recoveries and low detection limits, demonstrating the robustness of such approaches. nih.gov

Table 1: Performance of Analytical Methods for Daminozide Using Isotope Dilution Approach

MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
ApplesLC-MS/MS98-102%0.008 mg/kg (LOD) nih.gov
Apple LeavesLC-MS/MS112-116%0.02 mg/kg (LOD) nih.gov
Peanuts & Peanut ButterGC/MS≥90%0.1 ppm (LOQ) nih.gov
CannabisUPLC-MS/MS70-120% (general pesticide method)Meets regulatory action levels

Methodological Approaches for Environmental Fate and Transport Studies

Understanding how a chemical like Daminozide behaves in the environment—its persistence, mobility, and degradation pathways—is essential for assessing its ecological impact. psu.edu Isotopic labeling with stable isotopes like deuterium is a powerful technique for these environmental fate and transport studies. fao.orgusda.gov By using this compound as a tracer, scientists can track the compound's journey through various environmental compartments.

When this compound is introduced into a controlled system, such as a soil column or an aqueous solution, its movement and transformation can be monitored with high specificity. epa.gov This allows researchers to:

Determine Degradation Rates: By measuring the disappearance of the labeled parent compound over time, precise degradation kinetics and half-lives can be calculated under different conditions (e.g., aerobic, anaerobic, varying pH). fao.org

Identify Degradation Products: The deuterium label is carried through into the metabolites. By tracking the appearance of deuterated breakdown products, researchers can elucidate transformation pathways, such as hydrolysis or microbial degradation. fao.org For Daminozide, studies have identified degradation products including cyclic daminozide and 1,1-dimethylhydrazine. fao.org

Assess Mobility and Leaching: The potential for Daminozide to move through soil and enter groundwater can be assessed by applying this compound to soil columns and analyzing the leachate for the labeled compound. usda.gov

Distinguish from Background Levels: The labeled compound can be unequivocally distinguished from any pre-existing, non-labeled Daminozide in the environment, ensuring that the observed results are solely from the experimental application.

Studies using 14C-labeled Daminozide have demonstrated these principles, showing, for example, that Daminozide did not undergo significant hydrolysis at neutral or alkaline pH but did degrade in soil with a half-life of approximately 40-50 days. fao.org Similar studies using this compound would provide complementary data without the need for radioactive materials.

Table 2: Environmental Parameters Studied Using Labeled Daminozide

ParameterStudy TypeTypical Findings / Information GainedReference Principle
HydrolysisIncubation in buffered aqueous solutions at various pH levels.Determination of stability in water; Daminozide is stable at pH 5, 7, and 9. fao.org
Soil Degradation Half-LifeIncubation in soil under controlled conditions (light/dark, aerobic/anaerobic).Quantification of persistence in terrestrial environments; half-life calculated as ~44-50 days. fao.org
PhotolysisExposure of the compound on soil or in water to UV light.Assessment of light-induced degradation; no significant photolysis on soil was observed for Daminozide. fao.org
Metabolite IdentificationAnalysis of soil/water extracts over time for labeled transformation products.Elucidation of degradation pathways; identified products include cyclic daminozide and UDMH. fao.org

Analytical Strategy for Unsymmetrical Dimethylhydrazine (UDMH) Residues using Labeled Standards

A primary concern with Daminozide is its potential to degrade into unsymmetrical dimethylhydrazine (UDMH), a compound of toxicological significance. researchgate.netnih.gov Accurate measurement of UDMH is therefore critical. Analytical methods for Daminozide often involve a hydrolysis step, where Daminozide is intentionally converted to UDMH in a basic solution, which is then distilled and derivatized for analysis by gas chromatography (GC). nih.govresearchgate.net

This complex procedure, which involves distillation of the volatile UDMH and a subsequent chemical reaction, is prone to variability. nih.gov Using a labeled internal standard is essential for accurate quantification. This compound can be used in this context; it is added to the sample, undergoes hydrolysis and derivatization alongside the native Daminozide, and the resulting labeled UDMH derivative is used to normalize the final result. An alternative and equally valid approach involves using an isotopically labeled UDMH standard (e.g., UDMH-[2-15N]), which is added to the sample distillate before derivatization to account for variability in the derivatization and GC analysis steps. fao.org This ensures that any inefficiencies in the reaction or analytical process are corrected, providing a reliable measure of the total Daminozide and pre-existing UDMH in the original sample. nih.gov

Contributions to Mechanistic Chemical Biology Research

Isotopically labeled compounds are indispensable tools in chemical biology for probing the intricate details of biochemical reactions and pathways. nih.govresearchgate.net The subtle change in mass from isotopic substitution can provide profound insights into reaction mechanisms. wikipedia.org

Investigation of Enzyme-Substrate Interactions using Isotopic Probes

Isotopic probes like this compound can be used to investigate the mechanisms of enzyme-catalyzed reactions through the kinetic isotope effect (KIE). rsc.orgnih.gov The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The bond to a heavier isotope (like the carbon-deuterium bond) is stronger and has a lower vibrational frequency than the bond to a lighter isotope (the carbon-hydrogen bond). rsc.org

If the breaking of a specific C-H bond is the slowest, rate-determining step in an enzymatic reaction, then replacing that hydrogen with deuterium will significantly slow down the reaction. nih.gov By comparing the rate of an enzymatic reaction using Daminozide versus this compound, researchers can determine whether a C-H bond cleavage is mechanistically important. A significant KIE (a ratio of rates kH/kD greater than 1) provides powerful evidence for the specific bonds being broken in the enzyme's active site during the transition state. rsc.orgnih.gov This information is crucial for understanding how an enzyme functions and for designing specific inhibitors. nih.gov

Studies on Chemical Transformation Pathways and Reaction Kinetics

Beyond the KIE, isotopic labeling serves as a powerful method for tracing the path of atoms through complex chemical and biological transformations. wikipedia.org The deuterium atoms in this compound act as markers that can be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

When a labeled molecule like this compound is subjected to a chemical reaction or introduced into a biological system, the position of the deuterium labels in the resulting products can be determined. researchgate.net This "label tracking" allows chemists to deduce the mechanism of the transformation by revealing which parts of the original molecule are retained, lost, or rearranged. wikipedia.org This technique is fundamental for:

Elucidating Reaction Mechanisms: Confirming or refuting proposed reaction pathways by showing exactly how the molecular skeleton is transformed.

Identifying Intermediates: Trapping and identifying transient, labeled intermediates that are formed and consumed during the course of a reaction.

Determining Reaction Kinetics: By monitoring the rate of disappearance of the labeled reactant and the appearance of labeled products, detailed kinetic models of the transformation can be constructed. nih.gov

Q & A

Q. What is the role of Daminozide-d4 in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS)?

this compound, a deuterated analog of Daminozide, is primarily employed as an internal standard (IS) in LC-MS to improve quantification accuracy. Its isotopic labeling minimizes matrix effects and ion suppression, enabling precise calibration via stable isotope dilution. Methodological steps include:

  • Spiking : Introduce a known concentration of this compound into samples prior to extraction to account for analyte loss during preparation .
  • Calibration curves : Use peak area ratios (analyte/IS) to construct linear regression models, ensuring reproducibility across batches .
  • Validation : Assess recovery rates (85–115%) and limit of quantification (LOQ) using guidelines from the International Council for Harmonisation (ICH) .

Q. Table 1: Comparison of Analytical Techniques for this compound Quantification

TechniqueLOD (ng/mL)LOQ (ng/mL)Recovery (%)Matrix CompatibilityKey Reference
LC-MS/MS0.10.392–108Plant tissues, soil
HPLC-UV5.015.080–95Aqueous solutions
GC-MS (derivatized)1.03.085–98Non-polar matrices

Q. What synthetic routes ensure high isotopic purity (>98%) for this compound?

Deuterium incorporation in this compound typically involves catalytic deuteration or solvent exchange under controlled conditions:

  • Catalytic deuteration : React Daminozide with deuterium gas (D₂) using palladium catalysts at 50–80°C. Monitor deuteration efficiency via nuclear magnetic resonance (NMR) .
  • Solvent exchange : Dissolve Daminozide in deuterated solvents (e.g., D₂O) under reflux, followed by lyophilization. Validate purity using isotopic abundance ratios (LC-HRMS) .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound stability under environmental stressors (e.g., pH, temperature)?

Stability studies require a factorial design to evaluate degradation kinetics:

  • Variables : pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure.
  • Sampling intervals : Collect data at 0, 24, 48, and 168 hours.
  • Analytical endpoints : Quantify degradation products (e.g., unsymmetrical dimethylhydrazine) via LC-MS/MS and calculate half-life (t₁/₂) using first-order kinetics .

Q. Table 2: Stability of this compound Under Variable Conditions

ConditionHalf-Life (Days)Major Degradation ProductAnalytical Method
pH 3, 25°C7.2UDMHLC-MS/MS
pH 7, 40°C3.8NitrosodimethylamineGC-HRMS
Dark, 4°C>30NoneHPLC-UV

Q. How can statistical methods resolve contradictory data in this compound recovery studies across laboratories?

Contradictions often arise from methodological variability. Mitigation strategies include:

  • Meta-analysis : Pool data from multiple studies and apply random-effects models to account for inter-lab heterogeneity .
  • Standardization : Adopt harmonized protocols for extraction (e.g., QuEChERS) and calibration (e.g., isotope-matched IS) .
  • Error source analysis : Use ANOVA to partition variance into pre-analytical (e.g., storage conditions) and analytical (e.g., instrument drift) components .

Q. What isotopic effects must be considered when using this compound in kinetic studies?

Deuterium isotope effects (DIEs) can alter reaction rates and binding affinities:

  • Primary DIE : Reduced enzymatic cleavage rates due to stronger C-D bonds (kH/kD ≈ 2–10) .
  • Secondary DIE : Changes in molecular conformation affecting solvent interactions. Mitigate by validating kinetic parameters (e.g., Km, Vmax) under matched isotopic conditions .

Methodological Guidelines

  • Data reporting : Follow the STARD (Standards for Reporting Diagnostic Accuracy Studies) framework for analytical validation .
  • Ethical compliance : Disclose deuterated compound handling protocols in biosafety approvals .
  • Literature integration : Compare findings with prior studies using systematic reviews (PRISMA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.